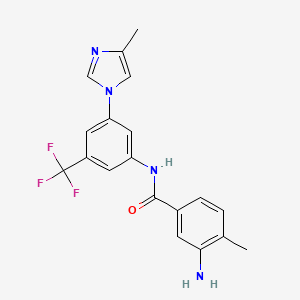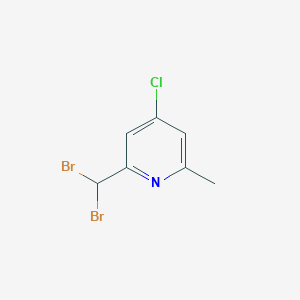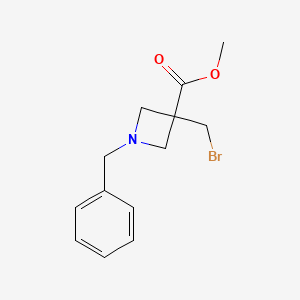![molecular formula C18H17BrN2O3 B11833013 Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
科学的研究の応用
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, which may include enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound shares the bromophenyl group but lacks the benzimidazole core.
Methyl 3-(4-bromophenyl)propionate: Similar in structure but with a different functional group arrangement.
Uniqueness
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is unique due to its combination of the bromophenyl group, ethoxy group, and benzimidazole core
特性
分子式 |
C18H17BrN2O3 |
|---|---|
分子量 |
389.2 g/mol |
IUPAC名 |
methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3/c1-3-24-18-20-15-6-4-5-14(17(22)23-2)16(15)21(18)11-12-7-9-13(19)10-8-12/h4-10H,3,11H2,1-2H3 |
InChIキー |
FGYKIKHZLOKUGM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)

![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)

![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)
![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)


